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Compound of Interest

Compound Name: 7-Fluoroquinazolin-2-amine

Cat. No.: B066806

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 7-Fluoroquinazolin-2-amine, a molecule of interest in medicinal chemistry and drug
discovery. Due to the limited availability of direct experimental data for this specific compound,
this report presents a detailed analysis based on data from closely related analogs and
established spectroscopic principles. The information herein is intended to serve as a valuable
resource for researchers engaged in the synthesis, characterization, and application of novel
quinazoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 7-Fluoroquinazolin-2-amine. These predictions
are derived from the analysis of structurally similar compounds and established spectral
databases.

Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, DMSO-ds)
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Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~7.90 dd J=8.8,6.0 H-5

~7.20 s (broad) - -NH:z

~7.10 td J=8.8,25 H-6

~6.95 dd J=10.0,25 H-8

~9.50 S - N-H (ring)

Note: Chemical shifts and coupling constants are estimations and may vary based on
experimental conditions.

Table 2: Predicted 3C NMR Spectroscopic Data (125 MHz, DMSO-de)

Chemical Shift (6, ppm) Assignment
~164.0 (d, YJCF = 245 Hz) C-7

~161.5 C-2

~155.0 C-4

~151.0 C-8a

~128.0 (d, 3JCF = 8 Hz) C-5

~115.0 (d, 2ICF = 22 Hz) C-6

~112.0 (d, 2JCF = 24 Hz) C-8

~110.0 C-4a

Note: The carbon attached to fluorine (C-7) will appear as a doublet with a large coupling
constant. Other carbons in proximity to the fluorine atom will also exhibit smaller C-F couplings.

Table 3: Predicted Infrared (IR) Absorption Frequencies
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Wavenumber (cm~?) Intensity Assignment

3400-3300 - N-H stretch (asymmetric and
symmetric, -NHz2)

3200-3100 Medium N-H stretch (ring)

3100-3000 Medium Aromatic C-H stretch

1650-1630 Strong C=N stretch (quinazoline ring)

1620-1580 Strong N-H bend (-NH-2)

1580-1450 Strong Aromatic C=C stretch

1250-1150 Strong C-F stretch

1350-1250 Medium Aromatic C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

mlz Relative Intensity (%) Assignment

163 100 [M]* (Molecular lon)
146 Moderate [M-NH]*

136 Moderate [M-HCN]*

119 Low [M-HCN-NH]*

Note: Fragmentation patterns are predicted based on the general behavior of quinazoline and

aromatic amine compounds under electron ionization (El).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above. These protocols are based on standard laboratory practices for the analysis

of heterocyclic aromatic compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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 Instrumentation: A Bruker Avance IIl HD 500 MHz spectrometer (or equivalent) equipped with
a cryoprobe.

o Sample Preparation: Approximately 5-10 mg of 7-Fluoroquinazolin-2-amine is dissolved in
0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is used as an
internal standard (0.00 ppm).

e 1H NMR Acquisition:
o Pulse sequence: zg30
o Number of scans: 16
o Relaxation delay: 1.0 s
o Spectral width: 20 ppm
o Acquisition time: 4.0 s
e 13C NMR Acquisition:
o Pulse sequence: zgpg30 (proton-decoupled)

Number of scans: 1024

[¢]

[e]

Relaxation delay: 2.0 s

o

Spectral width: 240 ppm

[¢]

Acquisition time: 1.1 s

o Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected using appropriate software (e.g., TopSpin, MestReNova). Chemical shifts are
referenced to the residual solvent peak or TMS.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
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 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a
universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid sample is placed directly onto the diamond
crystal of the UATR accessory.

o Data Acquisition:

o

Spectral range: 4000-400 cm~—1

Resolution: 4 cm—!

[¢]

Number of scans: 16

[¢]

[e]

A background spectrum of the clean, empty ATR crystal is recorded prior to sample
analysis.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry (MS)

e Instrumentation: An Agilent 7890B GC coupled to a 5977A MSD (or a similar LC-MS system
for non-volatile compounds).

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
dichloromethane) to a concentration of approximately 1 mg/mL.

e GC-MS (for volatile compounds):

o Injector temperature: 250°C

o Oven program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

o Carrier gas: Helium at a constant flow of 1 mL/min.

e Mass Spectrometer Conditions (Electron lonization - El):
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[e]

lonization energy: 70 eV

(¢]

Source temperature: 230°C

[¢]

Quadrupole temperature: 150°C

[¢]

Mass range: m/z 40-500

o Data Processing: The total ion chromatogram (TIC) and the mass spectrum of the peak
corresponding to 7-Fluoroquinazolin-2-amine are analyzed to determine the molecular
weight and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like 7-Fluoroquinazolin-2-amine.
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 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 7-
Fluoroquinazolin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b066806#spectroscopic-data-nmr-ir-ms-of-7-
fluoroquinazolin-2-amine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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